molecular formula C7H7ClF3N3 B2833743 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride CAS No. 1956307-48-4

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride

Cat. No.: B2833743
CAS No.: 1956307-48-4
M. Wt: 225.6
InChI Key: HMBRJANRTULNIU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3.ClH/c8-7(9,10)6-12-2-4-1-11-3-5(4)13-6;/h2,11H,1,3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBRJANRTULNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956307-48-4
Record name 2-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-containing building block with a suitable pyrimidine precursor. The reaction conditions often include the use of strong bases and solvents such as acetonitrile or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily studied for its potential as an anticancer agent . Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant activity against various human tumor cell lines. For instance, a study demonstrated that certain analogs of pyrrolo[2,3-d]pyrimidines showed high efficacy against KB human tumors with an IC50 value of 1.7 nM, indicating potent inhibitory activity towards cancer cells .

Case Study: Antifolate Activity

A notable application of this compound is in the development of targeted antifolates. The incorporation of heteroatoms in the pyrrolo[2,3-d]pyrimidine framework enhances selectivity for folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumors. This selectivity allows for more effective targeting of cancer cells while minimizing effects on normal cells .

Antimicrobial Applications

The compound's structure suggests potential activity against bacterial infections. A study exploring the structure-activity relationships of pyrrolo[2,3-d]pyrimidine derivatives found that several compounds exhibited in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 0.488 to 62.5 µM . The most potent derivative demonstrated an MIC90 value of 0.488 µM, indicating strong anti-tuberculosis activity without significant cytotoxicity to host cells.

Diverse Biological Activities

The pyrrolo[3,4-d]pyrimidine scaffold is recognized for its versatility in medicinal chemistry. Compounds containing this moiety have been linked to various biological activities including:

  • Anticancer : Active against several cancer cell lines.
  • Antimicrobial : Effective against Mycobacterium tuberculosis.
  • Anti-inflammatory : Some derivatives have shown promise in reducing inflammation.

Comparative Analysis Table

Application AreaActivity TypeNotable Findings
AnticancerInhibitoryIC50 = 1.7 nM against KB human tumors
AntimicrobialTuberculosisMIC90 = 0.488 µM against Mycobacterium tuberculosis
Anti-inflammatoryVariousPotential for reducing inflammatory responses

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Comparative Analysis

Structural Differences :
  • Core Heterocycle :
    • The target compound and most analogs (e.g., ) feature a pyrrolo[3,4-d]pyrimidine core, which contains two nitrogen atoms in the pyrimidine ring. In contrast, compounds like 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine () have a pyrrolo[3,4-b]pyridine core with one nitrogen in the pyridine ring, altering electronic properties and binding affinity .
  • Substituent Effects :
    • Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative metabolism compared to cyclopropyl () or pyridinyl () groups .
    • Halogen Substituents : Chlorine () and fluorine () improve electrophilicity and bioavailability, respectively .

Biological Activity

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS No. 905274-04-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7_7H6_6F3_3N3_3·HCl
  • Molecular Weight : 189.14 g/mol (base), 225.60 g/mol (hydrochloride)
  • Boiling Point : 181.2 ± 40.0 °C (predicted)
  • Density : 1.406 ± 0.06 g/cm³ (predicted)
  • pKa : 4.48 ± 0.20 (predicted)

Antimicrobial Activity

Research has indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that modifications to the pyrimidine ring enhance antibacterial activity, suggesting that the trifluoromethyl group may contribute to this efficacy by altering the compound's lipophilicity and electronic properties .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Example AS. aureus0.5 µg/mL
Example BE. coli0.8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, derivatives of this compound have been reported to exhibit IC50_{50} values in the low micromolar range against human cancer cell lines, indicating potent activity .

Cell LineIC50_{50} (µM)
HeLa2.5
MCF-73.1
A5491.8

Neuroprotective Effects

In neuropharmacology, compounds similar to this compound have shown promise in protecting neurons from oxidative stress and excitotoxicity. In vitro studies have demonstrated its ability to reduce neuronal death in models of neurodegenerative diseases by inhibiting calpain activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cellular signaling pathways related to cancer progression and inflammation.
  • Receptor Modulation : The compound may modulate receptors associated with neurotransmission and neuroprotection.
  • Antioxidant Properties : Exhibits free radical scavenging activity which contributes to its neuroprotective effects.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of the compound on breast cancer cells, revealing a significant reduction in viability and induction of apoptosis through caspase activation pathways .
  • Neuroprotective Study : Another investigation focused on the neuroprotective effects against MPP+-induced neurotoxicity in SH-SY5Y cells, showing that treatment with this compound significantly reduced cell death and oxidative stress markers .

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